REACTION_CXSMILES
|
[N+](C1C=CC2N=CSC=2C=1)([O-])=O.[CH3:13][C:14]1[C:22]2[S:21][CH:20]=[N:19][C:18]=2[CH:17]=[CH:16][C:15]=1[N:23]=[O:24]>CC(O)=O.[Fe]>[CH3:13][C:14]1[C:22]2[S:21][CH:20]=[N:19][C:18]=2[CH:17]=[CH:16][C:15]=1[N:23]=[O:24].[NH2:23][C:15]1[CH:16]=[CH:17][C:18]2[N:19]=[CH:20][S:21][C:22]=2[C:14]=1[CH3:13]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC2=C(N=CS2)C=C1
|
Type
|
CUSTOM
|
Details
|
was stirred for 15 min before it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting dark reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to leave a residue which
|
Type
|
CUSTOM
|
Details
|
was partitioned between 1N HCl (50 mL) and CH2Cl2 (50 mL)
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the organic layer was washed once with 1N HCl (25 mL)
|
Type
|
ADDITION
|
Details
|
The combined aqueous layers were made basic by the addition of solid NaHCO3
|
Type
|
EXTRACTION
|
Details
|
were extracted twice with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=CC=2N=CSC21)N=O
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C2=C(N=CS2)C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 534 mg | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 130.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |